molecular formula C22H32ClNO B5221791 1-Cyclohexyl-1-phenyl-5-piperidin-1-ylpent-2-yn-1-ol;hydrochloride

1-Cyclohexyl-1-phenyl-5-piperidin-1-ylpent-2-yn-1-ol;hydrochloride

Cat. No.: B5221791
M. Wt: 361.9 g/mol
InChI Key: OSKDZDKARXUCBC-UHFFFAOYSA-N
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Description

1-Cyclohexyl-1-phenyl-5-piperidin-1-ylpent-2-yn-1-ol;hydrochloride is a complex organic compound that has garnered significant interest in various scientific fields. This compound is known for its unique structure, which includes a cyclohexyl group, a phenyl group, and a piperidinyl group, all connected through a pentyn-1-ol backbone.

Properties

IUPAC Name

1-cyclohexyl-1-phenyl-5-piperidin-1-ylpent-2-yn-1-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31NO.ClH/c24-22(20-12-4-1-5-13-20,21-14-6-2-7-15-21)16-8-11-19-23-17-9-3-10-18-23;/h1,4-5,12-13,21,24H,2-3,6-7,9-11,14-15,17-19H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSKDZDKARXUCBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(C#CCCN2CCCCC2)(C3=CC=CC=C3)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Cyclohexyl-1-phenyl-5-piperidin-1-ylpent-2-yn-1-ol;hydrochloride involves several steps, typically starting with the preparation of the piperidinyl and phenyl intermediates. One common synthetic route includes the following steps:

    Formation of the Piperidinyl Intermediate: This involves the cyclization of primary amines with diols, catalyzed by a Cp*Ir complex.

    Formation of the Phenyl Intermediate: This step often involves the use of benzene derivatives, which are functionalized through various organic reactions.

    Coupling of Intermediates: The piperidinyl and phenyl intermediates are then coupled through a pentyn-1-ol backbone, often using palladium-catalyzed cross-coupling reactions.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt, typically using hydrochloric acid.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1-Cyclohexyl-1-phenyl-5-piperidin-1-ylpent-2-yn-1-ol;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon, resulting in the formation of alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the piperidinyl or phenyl groups, often using reagents like sodium hydride or lithium diisopropylamide.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium or iridium complexes, and various oxidizing or reducing agents. Major products formed from these reactions depend on the specific conditions but can include a range of functionalized derivatives.

Mechanism of Action

Comparison with Similar Compounds

1-Cyclohexyl-1-phenyl-5-piperidin-1-ylpent-2-yn-1-ol;hydrochloride can be compared with other similar compounds, such as:

The uniqueness of 1-Cyclohexyl-1-phenyl-5-piperidin-1-ylpent-2-yn-1-ol;hydrochloride lies in its specific combination of functional groups and its potential therapeutic applications in neurodegenerative diseases.

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